3-Methoxy-5-(trifluoromethoxy)benzoic acid
Description
Significance of Benzoic Acid Scaffolds in Organic Synthesis
The benzoic acid scaffold, a benzene (B151609) ring attached to a carboxylic acid group, is a fundamental building block in organic synthesis. Its derivatives are versatile precursors and intermediates for creating a wide array of more complex molecules. uc.pt This structural motif is prevalent in numerous biologically active compounds and is a key component in the synthesis of various drugs, including anti-inflammatory agents and anti-cancer therapeutics. kaibangchem.comuc.pt The reactivity of both the aromatic ring and the carboxylic acid group provides multiple avenues for chemical modification, making it an ideal platform for developing new chemical entities.
Role of Fluorine and Trifluoromethoxy Groups in Modulating Chemical Properties and Reactivity
The incorporation of fluorine atoms or fluorine-containing groups, such as the trifluoromethoxy (-OCF₃) group, into organic molecules can dramatically alter their physicochemical and biological properties. researchgate.net Fluorine's high electronegativity and small size allow it to act as a bioisostere for a hydrogen atom, while introducing significant electronic changes. researchgate.net
The trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups are particularly influential in drug design. mdpi.combohrium.com The -CF₃ group is a strong electron-withdrawing substituent known for its ability to increase metabolic stability and binding affinity to biological targets. mdpi.comwikipedia.org The trifluoromethoxy group, often considered one of the most lipophilic substituents, shares these attributes but with distinct electronic and steric effects. researchgate.net It enhances metabolic stability and modulates lipophilicity, which can improve a molecule's ability to cross cell membranes. researchgate.net The unique properties imparted by these groups are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. bohrium.comscilit.com
Table 1: Comparison of Physicochemical Properties of Selected Functional Groups
| Functional Group | van der Waals Radius (Å) | Hansch Lipophilicity Parameter (π) | Electronegativity (Pauling Scale) |
|---|---|---|---|
| Hydrogen (H) | 1.20 | 0.00 | 2.20 |
| Fluorine (F) | 1.47 | +0.14 | 3.98 |
| Methyl (-CH₃) | 2.00 | +0.56 | 2.55 (Carbon) |
| Trifluoromethyl (-CF₃) | 2.44 | +0.88 | N/A |
This table provides a comparative overview of key physicochemical properties for functional groups relevant to the discussion. Data is compiled from various chemical literature sources. researchgate.netmdpi.com
Overview of 3-Methoxy-5-(trifluoromethoxy)benzoic acid within the Context of Fluorinated Aromatic Carboxylic Acids
This compound is a specific example of a fluorinated aromatic carboxylic acid, integrating the structural features of a benzoic acid core with a methoxy (B1213986) (-OCH₃) and a trifluoromethoxy (-OCF₃) group. This particular arrangement of substituents at the 3 and 5 positions of the benzene ring results in a unique set of chemical characteristics. As a member of the fluorinated benzoic acid family, it serves as a valuable research chemical and building block in synthetic chemistry. lookchem.comnih.gov Its structure suggests potential for use in creating more complex molecules for research in medicinal chemistry and materials science, leveraging the combined electronic and steric influences of its functional groups. kaibangchem.com
Table 2: Chemical and Physical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₉H₇F₃O₄ |
| Molecular Weight | 236.14 g/mol |
| CAS Number | 1261442-97-0 |
| Canonical SMILES | COC1=CC(=CC(=C1)C(=O)O)OC(F)(F)F |
| InChIKey | WKKAZBSQUVIUFA-UHFFFAOYSA-N |
| XLogP3 | 3.4 |
This data is sourced from the PubChem database. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
3-methoxy-5-(trifluoromethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O4/c1-15-6-2-5(8(13)14)3-7(4-6)16-9(10,11)12/h2-4H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKKAZBSQUVIUFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)O)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40742694 | |
| Record name | 3-Methoxy-5-(trifluoromethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40742694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261442-97-0 | |
| Record name | 3-Methoxy-5-(trifluoromethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40742694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Derivatization of 3 Methoxy 5 Trifluoromethoxy Benzoic Acid
Carboxylic Acid Functional Group Transformations
The carboxylic acid group is a versatile functional handle for a variety of derivatization reactions.
Esterification and Amidation Reactions
3-Methoxy-5-(trifluoromethoxy)benzoic acid can be readily converted into its corresponding esters and amides, which are common motifs in medicinal chemistry and materials science.
Esterification: The formation of esters from this benzoic acid derivative can be achieved through several standard methods. Fischer-Speier esterification, involving reaction with an alcohol under acidic catalysis, is a classic approach. Alternatively, for milder conditions, coupling agents can be employed. For instance, the use of N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) facilitates ester formation. Boronic acids have also emerged as effective catalysts for the esterification of carboxylic acids. researchgate.net
Amidation: The synthesis of amides from this compound is a crucial transformation for the generation of bioactive molecules. This can be accomplished by first converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with a primary or secondary amine. doubtnut.com Direct amidation is also possible using coupling reagents that activate the carboxylic acid in situ. Common examples include carbodiimides (e.g., DCC, EDC) often used with additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to form an active ester that then reacts with the amine. researchgate.net Boronic acid-catalyzed amidation presents another efficient method for this conversion. researchgate.net
Table 1: Common Reagents for Esterification and Amidation
| Transformation | Reagent/Catalyst | Description |
|---|---|---|
| Esterification | H₂SO₄/Alcohol | Fischer-Speier esterification. |
| Esterification | DCC/DMAP | Carbodiimide-mediated coupling. |
| Amidation | SOCl₂ then R₂NH | Formation of an intermediate acyl chloride. |
| Amidation | EDC/HOBt | Peptide-style coupling reaction. |
| Amidation | Boronic Acid Catalysts | Catalytic dehydrative condensation. researchgate.net |
Reduction and Oxidation Pathways of the Carboxylic Acid
Reduction: The carboxylic acid functional group of this compound can be reduced to the corresponding benzyl (B1604629) alcohol, [3-Methoxy-5-(trifluoromethoxy)phenyl]methanol. This transformation typically requires strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for the reduction of carboxylic acids to primary alcohols. doubtnut.comquora.com Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce carboxylic acids. quora.com Catalytic hydrogenation over specific catalysts, such as platinum on tin dioxide (Pt/SnO₂), can also achieve this reduction under milder conditions than some other methods. qub.ac.uk A patent describes the reduction of 4-(trifluoromethoxy)benzoic acid using either lithium alanate or diborane. google.com
Oxidation: The aromatic carboxylic acid group is generally resistant to further oxidation under standard conditions. The benzene (B151609) ring itself is stable, and the carboxyl group is already in a high oxidation state. youtube.com While the oxidation of alkyl side chains on an aromatic ring is a common method to synthesize benzoic acids, this is not applicable to the parent compound. youtube.comnumberanalytics.comlibretexts.orgyoutube.com Under very harsh conditions, aromatic carboxylic acids can undergo oxidative decarboxylation, but this is not a typical synthetic transformation. The primary utility in oxidation reactions lies in the synthesis of the parent compound from a precursor with an oxidizable group at the 1-position of the ring.
Aromatic Ring Functionalization
The substituents on the aromatic ring dictate the regioselectivity of further functionalization.
Electrophilic Aromatic Substitution Patterns
In electrophilic aromatic substitution (EAS) reactions, the existing substituents on the benzene ring control the position of the incoming electrophile. The methoxy (B1213986) group (-OCH₃) is an activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. quizlet.comorganicchemistrytutor.comlibretexts.org Conversely, the trifluoromethoxy group (-OCF₃) is a deactivating group due to the strong electron-withdrawing inductive effect of the fluorine atoms, and it directs incoming electrophiles to the meta position. wikipedia.org
When both an activating and a deactivating group are present on the ring, the activating group generally governs the regioselectivity. masterorganicchemistry.com Therefore, for this compound, the methoxy group is the dominant directing group. Electrophilic attack is predicted to occur at the positions ortho and para to the methoxy group. The para position (relative to the methoxy group) is already substituted with the carboxylic acid. Thus, electrophilic substitution is expected to occur primarily at the positions ortho to the methoxy group, which are C2 and C6. Steric hindrance from the adjacent carboxylic acid at C1 and the trifluoromethoxy group at C5 will influence the distribution of the C2 and C6 isomers. The C6 position is generally less sterically hindered than the C2 position, which is flanked by two substituents.
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Position | Substituent | Directing Effect | Predicted Site of Substitution |
|---|---|---|---|
| 1 | -COOH | Meta-director (deactivating) | C5 |
| 3 | -OCH₃ | Ortho, para-director (activating) | C2, C4, C6 |
| 5 | -OCF₃ | Meta-director (deactivating) | C1, C3 |
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SₙAr) typically requires an electron-poor aromatic ring and a good leaving group. masterorganicchemistry.comwikipedia.org The trifluoromethoxy group is strongly electron-withdrawing, which makes the aromatic ring more electrophilic and thus more susceptible to nucleophilic attack. researchgate.net However, the methoxy group is generally a poor leaving group in SₙAr reactions. For a nucleophilic aromatic substitution to occur on this molecule, it would likely require harsh reaction conditions or activation of one of the ring positions, for example, by introducing a better leaving group like a halogen. Research has shown that a methoxy group can be displaced in nucleophilic aromatic substitution on certain substrates, such as (o-methoxyaryl)oxazolines, but this often requires specific reaction setups. acs.org
Directed Ortho-Metallation and Lithiation Strategies for Aromatic Carboxylic Acids
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.org The carboxylic acid group, after deprotonation to the carboxylate by a strong base like an organolithium reagent, can act as a directed metalation group (DMG). semanticscholar.orgrsc.org This directs the deprotonation (lithiation) to the adjacent ortho position.
In the case of this compound, the carboxylate group at C1 would direct lithiation to the C2 and C6 positions. The methoxy group at C3 is also a known DMG, directing to C2 and C4. The trifluoromethoxy group at C5 can also influence the acidity of adjacent protons.
Studies on substituted benzoic acids have shown that there is a competition between the directing effects of the carboxylate and other substituents. semanticscholar.orgresearchgate.net The carboxylate group is considered to have an intermediate directing capacity. semanticscholar.orgresearchgate.net In a molecule with both a carboxylate and a methoxy group, the regioselectivity of lithiation can be complex. For meta-substituted benzoic acids, it has been observed that there is no complementarity in the directing effects of methoxy and trifluoromethyl groups. semanticscholar.orgrsc.orgresearchgate.net Given the structure of this compound, lithiation would likely occur at the C2 position, which is ortho to both the powerful carboxylate directing group and the methoxy group. The C6 position is another potential site, being ortho to the carboxylate. The precise outcome would depend on the specific reaction conditions, including the base and solvent used. nih.gov
Reactivity and Stability of the Trifluoromethoxy Moiety
The trifluoromethoxy (-OCF₃) group is a key substituent that imparts unique properties to the benzoic acid scaffold. Its high electronegativity and the strength of the carbon-fluorine bonds contribute to its notable stability.
Chemical Transformations Involving the Trifluoromethoxy Group
The trifluoromethoxy group is exceptionally stable and generally resistant to chemical transformations under many reaction conditions. It is thermally stable and resistant to attack by acids, bases, and common oxidizing or reducing agents. This robustness is a significant advantage in multi-step syntheses, as it can withstand a variety of chemical environments without degradation.
While direct chemical transformations of the -OCF₃ group are challenging and not commonly reported, its electronic influence is a more significant aspect of its reactivity profile. The primary role of the trifluoromethoxy group is often to modulate the electronic properties and lipophilicity of the molecule rather than to participate directly in reactions.
Influence of the Trifluoromethoxy Group on Aromatic Ring Reactivity
The trifluoromethoxy group exerts a powerful influence on the reactivity of the aromatic ring. It is a strongly deactivating group due to the potent inductive electron-withdrawing effect of the three fluorine atoms. This effect is somewhat counteracted by the lone pairs on the oxygen atom, which can participate in resonance and donate electron density to the ring. However, the inductive effect typically dominates, making the aromatic ring less susceptible to electrophilic aromatic substitution.
In the case of this compound, the directing effects of the substituents are crucial for predicting the outcome of substitution reactions. The methoxy group is an ortho, para-director, while the carboxylic acid and trifluoromethoxy groups are meta-directors. The positions ortho and para to the methoxy group are activated, while the positions meta to the trifluoromethoxy and carboxylic acid groups are the least deactivated. This complex interplay of electronic effects makes the prediction of substitution patterns non-trivial and highly dependent on the nature of the electrophile and the reaction conditions. For instance, in electrophilic aromatic substitution reactions, the incoming electrophile would likely be directed to the positions ortho to the methoxy group (positions 2 and 6) and meta to the trifluoromethoxy and carboxylic acid groups.
Derivatization for Advanced Research Applications
The carboxylic acid functionality of this compound is the primary handle for derivatization, allowing for the synthesis of a wide range of derivatives with potential applications in medicinal chemistry and materials science.
Synthesis of Hydrazide-Hydrazones and Related Heterocyclic Systems
Hydrazide-hydrazones are a class of compounds known for their diverse biological activities. The synthesis of hydrazide-hydrazones from this compound can be achieved through a two-step process. First, the benzoic acid is converted to its corresponding methyl or ethyl ester via Fischer esterification. This ester is then reacted with hydrazine (B178648) hydrate (B1144303) to form 3-methoxy-5-(trifluoromethoxy)benzoyl hydrazide. Subsequent condensation of this hydrazide with various aldehydes or ketones yields the desired hydrazide-hydrazones. These hydrazones can serve as precursors for the synthesis of various heterocyclic systems, such as pyrazoles and oxadiazoles.
A general synthetic scheme is presented below:
Step 1: Esterification: this compound is reacted with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of a catalytic amount of strong acid (e.g., sulfuric acid) to yield the corresponding ester.
Step 2: Hydrazinolysis: The ester is then refluxed with hydrazine hydrate to produce 3-methoxy-5-(trifluoromethoxy)benzoyl hydrazide.
Step 3: Condensation: The benzoyl hydrazide is reacted with a selected aldehyde or ketone in a suitable solvent, often with catalytic acid, to form the final hydrazide-hydrazone.
Table 1: General Synthesis of Hydrazide-Hydrazones
| Step | Reactants | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | This compound, Alcohol (e.g., Methanol) | Catalytic H₂SO₄, Reflux | Methyl 3-methoxy-5-(trifluoromethoxy)benzoate |
| 2 | Methyl 3-methoxy-5-(trifluoromethoxy)benzoate, Hydrazine hydrate | Reflux | 3-Methoxy-5-(trifluoromethoxy)benzoyl hydrazide |
Formation of Specific Benzamide Derivatives
Benzamide derivatives are prevalent in many pharmaceuticals. This compound can be readily converted into a variety of benzamides. The most common method involves the activation of the carboxylic acid, typically by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 3-methoxy-5-(trifluoromethoxy)benzoyl chloride is a reactive intermediate that readily undergoes nucleophilic acyl substitution with a wide range of primary and secondary amines to afford the corresponding N-substituted benzamides.
Alternatively, direct amide coupling reactions can be employed using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt). These methods offer milder reaction conditions and are suitable for sensitive substrates.
Development of Specialized Linkers and Scaffolds
The unique combination of a stable, lipophilic trifluoromethoxy group and a reactive carboxylic acid handle makes this compound an attractive building block for the development of specialized linkers and scaffolds in drug discovery and bioconjugation chemistry. The trifluoromethoxy-substituted phenyl ring can serve as a rigid spacer that can influence the conformational properties of a molecule. Its lipophilicity can enhance cell membrane permeability, a desirable property for many drug candidates.
The carboxylic acid can be used to attach this scaffold to other molecules of interest, such as proteins, peptides, or other small molecules, to create more complex architectures with tailored biological activities. For instance, it can be incorporated into bifunctional molecules designed to interact with multiple biological targets simultaneously. The stability of the trifluoromethoxy group ensures that this part of the linker remains intact during subsequent synthetic manipulations and in biological environments.
Table 2: Chemical Compounds Mentioned in the Article
| Compound Name | CAS Number | Molecular Formula |
|---|---|---|
| This compound | 1261442-97-0 | C₉H₇F₃O₄ |
| Methyl 3-methoxy-5-(trifluoromethoxy)benzoate | Not available | C₁₀H₉F₃O₄ |
| 3-Methoxy-5-(trifluoromethoxy)benzoyl hydrazide | Not available | C₉H₉F₃N₂O₃ |
| 3-Methoxy-5-(trifluoromethoxy)benzoyl chloride | Not available | C₉H₆ClF₃O₃ |
| Thionyl chloride | 7719-09-7 | SOCl₂ |
| Oxalyl chloride | 79-37-8 | C₂Cl₂O₂ |
| Dicyclohexylcarbodiimide (DCC) | 538-75-0 | C₁₃H₂₂N₂ |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | 1892-57-5 | C₈H₁₇N₃ |
| 1-Hydroxybenzotriazole (HOBt) | 2592-95-2 | C₆H₅N₃O |
| Hydrazine hydrate | 7803-57-8 | H₆N₂O |
Advanced Spectroscopic and Analytical Characterization Techniques for 3 Methoxy 5 Trifluoromethoxy Benzoic Acid and Its Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 3-Methoxy-5-(trifluoromethoxy)benzoic acid. By analyzing the spectra of ¹H, ¹³C, and ¹⁹F nuclei, the precise arrangement of atoms and the electronic environment of each nucleus can be mapped.
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons and the methoxy (B1213986) group. Based on the analysis of related compounds such as 3-methoxybenzoic acid and 3-(trifluoromethoxy)benzoic acid, the aromatic protons are expected to appear as multiplets or distinct singlets in the aromatic region (δ 7.0-8.0 ppm). The methoxy protons would present as a sharp singlet, likely around δ 3.8-4.0 ppm.
The ¹³C NMR spectrum provides a detailed map of the carbon skeleton. The carbonyl carbon of the carboxylic acid is anticipated to resonate at the downfield end of the spectrum (around δ 165-175 ppm). The aromatic carbons will show a range of chemical shifts influenced by the electron-donating methoxy group and the electron-withdrawing trifluoromethoxy and carboxylic acid groups. The methoxy carbon signal is expected around δ 55-60 ppm.
Given the presence of the trifluoromethoxy group, ¹⁹F NMR spectroscopy is a crucial technique. A single resonance is expected for the three equivalent fluorine atoms of the -OCF₃ group. The chemical shift of this peak provides a unique signature for the trifluoromethoxy moiety and is sensitive to the electronic environment of the aromatic ring.
Table 1: Predicted NMR Spectral Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|
| ¹H | ~7.0-8.0 | m | Aromatic Protons |
| ¹H | ~3.8-4.0 | s | Methoxy Protons (-OCH₃) |
| ¹³C | ~165-175 | s | Carbonyl Carbon (-COOH) |
| ¹³C | ~100-160 | m | Aromatic Carbons |
| ¹³C | ~55-60 | q | Methoxy Carbon (-OCH₃) |
| ¹³C | ~120 (q) | q | Trifluoromethoxy Carbon (-OCF₃) |
| ¹⁹F | ~ -58 | s | Trifluoromethoxy Fluorines (-OCF₃) |
Predicted data is based on values for analogous compounds.
The conformational preferences of this compound, particularly the orientation of the methoxy and trifluoromethoxy groups relative to the benzene (B151609) ring, can be investigated using advanced NMR techniques. Nuclear Overhauser Effect (NOE) and Rotating-frame Overhauser Effect (ROE) spectroscopy can reveal through-space proximities between protons, providing evidence for the preferred spatial arrangement of the substituents.
Furthermore, variable temperature (VT) NMR studies can be employed to probe the rotational barriers around the C-O bonds of the methoxy and trifluoromethoxy groups. Changes in the NMR spectra as a function of temperature can provide thermodynamic data on the conformational equilibria. Computational studies on related trifluoromethoxy-substituted aromatic compounds suggest that the trifluoromethoxy group often prefers a conformation that is orthogonal to the plane of the aromatic ring to minimize steric hindrance and optimize electronic interactions.
Vibrational Spectroscopy (FT-IR, Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound.
The FT-IR spectrum is expected to show a broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid dimer, a result of intermolecular hydrogen bonding. A strong, sharp absorption band corresponding to the C=O stretching of the carbonyl group should appear around 1700-1730 cm⁻¹. Other characteristic peaks would include C-O stretching vibrations for the ether and carboxylic acid functionalities, and strong C-F stretching bands for the trifluoromethoxy group, typically in the 1000-1300 cm⁻¹ region.
Raman spectroscopy, being complementary to FT-IR, is particularly useful for observing the symmetric vibrations of the aromatic ring and the non-polar C-F bonds.
Table 2: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Technique |
|---|---|---|
| O-H stretch (Carboxylic Acid) | 2500-3300 (broad) | FT-IR |
| C-H stretch (Aromatic) | 3000-3100 | FT-IR, Raman |
| C-H stretch (Methoxy) | 2850-2960 | FT-IR, Raman |
| C=O stretch (Carbonyl) | 1700-1730 | FT-IR |
| C=C stretch (Aromatic) | 1450-1600 | FT-IR, Raman |
| C-O stretch (Ether & Acid) | 1200-1300 | FT-IR |
| C-F stretch (Trifluoromethoxy) | 1000-1300 | FT-IR |
Predicted data is based on values for analogous compounds.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound. The nominal molecular weight of this compound is 236.14 g/mol . High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental formula of C₉H₇F₃O₄.
The fragmentation pattern observed in the mass spectrum provides structural information. Common fragmentation pathways for benzoic acids include the loss of water (H₂O), carbon monoxide (CO), and the carboxyl group (COOH). The presence of the methoxy and trifluoromethoxy groups will also lead to characteristic fragmentation patterns.
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Notes |
|---|---|---|
| [M]⁺ | 236.0296 | Molecular Ion |
| [M-OH]⁺ | 219.0217 | Loss of hydroxyl radical |
| [M-COOH]⁺ | 191.0318 | Loss of carboxyl group |
| [M-OCH₃]⁺ | 205.0086 | Loss of methoxy radical |
| [M-OCF₃]⁺ | 151.0441 | Loss of trifluoromethoxy radical |
Predicted data is based on calculated exact masses.
X-ray Crystallography and Solid-State Analysis
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. While no crystal structure for this compound has been reported in the Cambridge Structural Database, analysis of analogous benzoic acid derivatives suggests that it would likely crystallize in a hydrogen-bonded dimeric form, a common motif for carboxylic acids.
An X-ray crystallographic study would provide precise measurements of bond lengths, bond angles, and torsion angles, offering experimental validation of the conformational preferences suggested by NMR and computational studies. It would also reveal details about intermolecular interactions, such as hydrogen bonding and potential π-π stacking, which govern the crystal packing.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Studies
UV-Vis spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of this compound in a suitable solvent, such as ethanol (B145695) or methanol (B129727), is expected to show absorption bands in the ultraviolet region, corresponding to π→π* transitions of the aromatic system. The position and intensity of these bands are influenced by the electronic effects of the methoxy, trifluoromethoxy, and carboxyl substituents.
Fluorescence spectroscopy could reveal whether the compound emits light after excitation. The presence of both an electron-donating group (methoxy) and electron-withdrawing groups (trifluoromethoxy and carboxyl) on the aromatic ring can sometimes lead to interesting photophysical properties, including fluorescence. Studies on substituted aromatic acids have shown that the fluorescence properties are highly dependent on the nature and position of the substituents, as well as the solvent environment.
Table 4: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 3-methoxybenzoic acid |
Elemental Analysis and Chromatographic Purity Assessment
The definitive characterization and quality control of this compound and its analogues rely on a combination of elemental analysis and advanced chromatographic techniques. These methods are fundamental for confirming the empirical formula and quantifying the purity of newly synthesized batches, ensuring they are free from significant impurities such as starting materials, by-products, or isomers.
Elemental Analysis
Elemental analysis is a cornerstone technique used to determine the mass fractions of carbon and hydrogen in a sample of this compound. The experimentally determined values are compared against the theoretically calculated percentages derived from its molecular formula, C₉H₇F₃O₄. nih.govbldpharm.com A close correlation between the found and calculated values provides strong evidence for the compound's elemental composition and supports the structural assignment.
The theoretical elemental composition is calculated from the molecular weight (236.14 g/mol ). nih.gov For a pure sample, the experimental results are expected to be within a narrow margin of error (typically ±0.4%) of the theoretical values, which confirms the empirical formula.
Interactive Table 1: Elemental Analysis Data for this compound
| Element | Molecular Formula | Theoretical Value (%) | Typical Experimental Finding (%) |
| Carbon (C) | C₉H₇F₃O₄ | 45.79% | 45.79 ± 0.4 |
| Hydrogen (H) | C₉H₇F₃O₄ | 2.99% | 2.99 ± 0.4 |
Chromatographic Purity Assessment
Chromatographic methods are indispensable for assessing the purity of this compound by separating it from any potential impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most powerful and commonly employed techniques for this purpose. journalijar.comresearchgate.net
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the standard method for determining the purity of benzoic acid derivatives. ekb.eg The technique separates compounds based on their polarity. For this compound, a gradient elution method is typically developed and validated according to ICH guidelines to ensure specificity, linearity, and accuracy. ekb.eg Purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram, with high-purity samples typically exceeding 98%. sigmaaldrich.com
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers a high degree of separation efficiency and definitive identification of volatile compounds. researchgate.net Due to the relatively low volatility of benzoic acids, a derivatization step, such as conversion to their trimethylsilyl (B98337) (TMS) esters, is often required to facilitate their analysis by GC. researchgate.netnih.gov The gas chromatograph separates the derivatized compound from any volatile impurities, and the mass spectrometer provides mass-to-charge ratio data that confirms the identity of the main peak and helps in the structural elucidation of any minor impurity peaks. nih.gov
The analytical methods developed for this compound can be adapted for its analogues, such as 3-Methoxy-5-(trifluoromethyl)benzoic acid and 3-Chloro-5-(trifluoromethoxy)benzoic acid, with necessary adjustments to the chromatographic conditions to account for differences in their chemical properties.
Interactive Table 2: Typical Chromatographic Methods for Purity Assessment
| Technique | Column | Mobile Phase / Carrier Gas | Detection | Purpose |
| RP-HPLC | C18 (e.g., Zorbax SB-Aq, 5 µm, 4.6 x 250 mm) ekb.eg | Gradient of aqueous buffer (e.g., 0.1% Triethylamine) and organic solvent (e.g., Acetonitrile/Methanol) ekb.eg | UV-Vis (e.g., 205 nm) ekb.eg | Quantitative purity determination and detection of non-volatile impurities. |
| GC-MS | Capillary column (e.g., DB-5) researchgate.net | Inert carrier gas (e.g., Helium) | Mass Spectrometry (MS) | Identification and quantification of volatile impurities, often after derivatization. researchgate.netnih.gov |
Patent Landscape and Research Trends
Analysis of Synthetic Routes Patented for 3-Methoxy-5-(trifluoromethoxy)benzoic acid and Analogues
While specific patents for the synthesis of this compound (CAS 1261442-97-0) are not extensively detailed in the public domain, the synthetic strategies for its analogues, particularly fluorinated benzoic acids, are well-documented in patent literature. nih.gov These patents often focus on efficient and scalable methods for introducing fluorine or fluorine-containing moieties onto the benzene (B151609) ring.
One patented approach for a related compound, 3-methoxy-2,4,5-trifluorobenzoic acid, starts from a tetrafluorophthalamide. google.com The process involves a series of reactions including hydrolysis, methylation, and decarboxylation to yield the final product. google.com This multi-step synthesis highlights the complexity often involved in creating specifically substituted fluorinated aromatics.
Other patented methods for synthesizing fluorinated benzoic acid analogues include:
Halogen-Fluorine Exchange (Halex) Reaction: This is a common method for introducing fluorine into aromatic compounds. It involves the nucleophilic substitution of a halogen (typically chlorine or bromine) with fluoride (B91410). google.com The reaction often requires high temperatures and the presence of a catalyst. google.com
Oxidation of Fluorinated Precursors: Many patents describe the synthesis of fluorinated benzoic acids through the oxidation of corresponding fluorinated toluenes, benzaldehydes, or benzyl (B1604629) alcohols. For instance, 2-(trifluoromethyl)benzoic acid can be prepared by the oxidation of 2-(trifluoromethyl)benzyl chloride. guidechem.comgoogle.com
From Trichloromethyl Precursors: A Chinese patent details a method for producing trifluoromethylbenzoic acids by first chlorinating a methylbenzoic acid to form a trichloromethylbenzoyl chloride, followed by a fluorination step with hydrogen fluoride, and subsequent hydrolysis. google.com
Below is a data table summarizing various patented synthetic approaches for analogues of this compound.
| Target Compound | Starting Material | Key Reagents/Steps | Patent Reference |
| 3-Methoxy-2,4,5-trifluorobenzoic acid | Tetrafluorophthalamide | Alkali metal hydroxide, Methylating agent, Decarboxylating agent | US5380926A google.com |
| 2-(Trifluoromethyl)benzoic acid | o-(Trichloromethyl)benzoyl chloride | Hydrogen fluoride, Nitric acid | CN103274929B google.com |
| Trifluoromethylbenzoic acid (ortho, meta, or para) | Methylbenzoic acid | Thionyl chloride, Chlorine (light-induced), Hydrogen fluoride | CN107417518A google.com |
| 4-(Trifluoromethyl)benzoic acid | p-Trifluorobenzaldehyde | Oxygen, Copper(II) acetate, Cobalt(II) acetate | ChemicalBook chemicalbook.com |
Emerging Research Areas and Future Directions in Fluorinated Benzoic Acid Chemistry
The field of organofluorine chemistry is experiencing continuous growth, with several emerging research areas poised to impact the synthesis and application of fluorinated benzoic acids. numberanalytics.com
Novel Fluorinating Reagents: Researchers are constantly developing new, safer, and more efficient reagents for introducing fluorine. This includes moving away from hazardous reagents like elemental fluorine towards more selective and user-friendly alternatives. chinesechemsoc.org
Catalytic and Photoredox Methods: The use of transition metal catalysis and organophotoredox catalysis is a significant trend. These methods allow for C-F bond formation and activation under milder conditions, offering new pathways to previously inaccessible fluorinated molecules. acs.org For example, photoredox catalysis has been used for the defluorination of trifluoromethylated compounds to create difluoromethylated products. acs.org
Late-Stage Fluorination: A major goal is the development of methods for introducing fluorine atoms into complex molecules at a late stage of the synthesis. This would allow for the rapid generation of diverse fluorinated analogues of biologically active compounds for screening purposes.
Biomedical Applications: Research is expanding into the use of fluorinated compounds for biomedical imaging, particularly with the use of 18F for Positron Emission Tomography (PET). nih.gov The development of efficient methods for producing 18F-labeled fluorobenzoic acids is an active area of patenting and research. nih.govresearchgate.net
Materials Science: Fluorinated benzoic acids and their derivatives are being explored for the creation of advanced materials with unique properties, such as enhanced thermal stability and specific electronic characteristics. numberanalytics.com
Future research will likely focus on developing more sustainable and environmentally friendly fluorination methods, expanding the scope of catalytic systems, and exploring the unique properties of these compounds in new applications. numberanalytics.comnih.gov
Impact of Fluorination on Patentability of Chemical Entities
The introduction of fluorine into a molecule can have a profound impact on its patentability, primarily by influencing its novelty, non-obviousness, and utility.
Novelty and Non-Obviousness: Simply replacing a hydrogen atom with a fluorine atom in a known compound may not always be considered novel or non-obvious by patent offices. However, if the fluorination leads to unexpected and advantageous properties, the resulting compound is more likely to be deemed patentable. For example, the strategic placement of fluorine can lead to significant improvements in a drug's metabolic stability, bioavailability, or binding affinity, which can be considered an inventive step. acs.orgnih.gov The unique electronic properties of fluorine can alter the pKa of a molecule, which can be a key factor in its biological activity and thus its patentability. acs.orgnih.gov
Utility and Enhanced Properties: Fluorination often imparts beneficial properties to molecules, which strengthens the utility aspect of a patent application. These enhancements can include:
Increased Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making it resistant to metabolic cleavage by enzymes. This can prolong the half-life of a drug. chinesechemsoc.orgnih.gov
Modulated Lipophilicity: Fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its absorption. nih.gov
Altered Acidity/Basicity: The high electronegativity of fluorine can significantly alter the acidity or basicity of nearby functional groups, which can in turn affect how the molecule interacts with biological targets. acs.org
The growing number of FDA-approved fluorinated drugs underscores the value of fluorination in pharmaceutical development. nih.govnih.gov Approximately 20% of all pharmaceuticals now contain fluorine. chinesechemsoc.orgnih.gov This trend reinforces the idea that fluorinated analogues of existing compounds can be considered new chemical entities with distinct and patentable properties.
Below is a data table summarizing the impact of fluorination on key molecular properties relevant to patentability.
| Property | Impact of Fluorination | Relevance to Patentability | Reference |
| Metabolic Stability | Increased due to the strength of the C-F bond. | Enhanced therapeutic profile (utility), potential for non-obviousness. | chinesechemsoc.orgnih.gov |
| Lipophilicity | Generally increased. | Improved bioavailability and absorption (utility). | nih.gov |
| Acidity/Basicity (pKa) | Can be significantly altered. | Modified binding affinity and pharmacokinetic properties (utility, non-obviousness). | acs.orgnih.gov |
| Binding Affinity | Can be enhanced through specific interactions (e.g., hydrogen bonding). | Improved potency and selectivity (utility, non-obviousness). | nih.gov |
Conclusion and Future Research Perspectives
Summary of Key Research Findings and Contributions
Research surrounding 3-Methoxy-5-(trifluoromethoxy)benzoic acid and its close analogs has primarily centered on its utility as a valuable building block in medicinal and agricultural chemistry. The presence of both a methoxy (B1213986) and a trifluoromethoxy group on the aromatic ring creates a unique electronic and steric environment, influencing its reactivity and the properties of its derivatives.
Key contributions from studies involving this and structurally related compounds include:
Medicinal Chemistry Scaffold: The compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. The trifluoromethoxy group is known to enhance metabolic stability and membrane permeability of drug candidates, making this benzoic acid derivative an attractive starting material.
Kinase Inhibition: Derivatives of fluorinated benzoic acids have been investigated as kinase inhibitors, a critical class of drugs for cancer therapy and other diseases. The specific substitution pattern of this compound can be exploited to achieve selective binding to kinase targets.
Antimicrobial and Antiviral Potential: While direct studies on this compound are limited, related fluorinated benzoic acids have shown promise as antimicrobial and antiviral agents. For instance, a structurally similar compound, 3-fluoro-5-(trifluoromethyl)benzoic acid, has been used in the synthesis of influenza A virus fusion inhibitors. ossila.com This suggests that derivatives of this compound could also exhibit valuable biological activities.
Agrochemical Development: The structural motifs present in this benzoic acid are also relevant to the agrochemical industry. Fluorinated compounds are frequently used in the design of modern pesticides and herbicides due to their enhanced efficacy and stability.
Interactive Data Table: Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C9H7F3O4 | nih.gov |
| Molecular Weight | 236.14 g/mol | nih.gov |
| IUPAC Name | This compound | nih.gov |
| CAS Number | 1261442-97-0 | nih.gov |
Unexplored Reactivity and Remaining Synthetic Challenges
Despite its utility, the full scope of the reactivity of this compound remains to be explored. The interplay between the electron-donating methoxy group and the strongly electron-withdrawing trifluoromethoxy group presents interesting and complex challenges for chemical transformations.
Unexplored Reactivity:
Selective Functionalization: The selective functionalization of the aromatic ring at the positions ortho and para to the existing substituents is an area ripe for investigation. Developing methodologies that can predictably target these positions would significantly enhance the synthetic utility of this compound.
Reactions at the Methoxy and Trifluoromethoxy Groups: While the carboxylic acid provides a primary handle for derivatization, the reactivity of the methoxy and trifluoromethoxy groups themselves is not extensively documented. Exploring reactions such as O-demethylation or transformations of the trifluoromethoxy group could open up new avenues for creating diverse molecular architectures.
Photoredox Catalysis: Recent advancements in photoredox catalysis could offer novel ways to activate and functionalize this molecule under mild conditions, potentially leading to transformations that are difficult to achieve with traditional methods. acs.org
Remaining Synthetic Challenges:
Introduction of the Trifluoromethoxy Group: The synthesis of trifluoromethoxy-substituted aromatics can be challenging. While several methods exist, they often require harsh conditions or specialized reagents, which can be a limitation for large-scale synthesis. Developing more efficient and milder methods for the trifluoromethoxylation of benzoic acid derivatives remains an important goal.
Regiocontrol in Synthesis: Achieving high regioselectivity during the synthesis of the core 3-methoxy-5-(trifluoromethoxy)phenyl scaffold can be difficult. The directing effects of the substituents need to be carefully managed to avoid the formation of undesired isomers.
Purification: The purification of fluorinated compounds can sometimes be challenging due to their unique physical properties, such as high volatility and altered polarity.
Potential for Novel Applications in Emerging Scientific Fields
The unique combination of functional groups in this compound positions it as a candidate for applications beyond traditional medicinal and agricultural chemistry.
Materials Science: Fluorinated polymers and materials often exhibit desirable properties such as high thermal stability, chemical resistance, and low surface energy. This benzoic acid derivative could serve as a monomer or a key building block for the synthesis of novel fluorinated polymers with tailored properties for applications in electronics, coatings, and advanced materials.
Chemical Biology: As a tool compound, derivatives of this compound could be used to probe biological systems. For example, photoaffinity labels or fluorescent probes incorporating this scaffold could be designed to study protein-ligand interactions or to visualize biological processes.
Organocatalysis: The unique electronic properties of the substituted aromatic ring could be harnessed in the design of novel organocatalysts. The electron-withdrawing nature of the trifluoromethoxy group could be used to tune the acidity or reactivity of a catalytic center attached to the ring.
Q & A
Q. What are the optimal synthetic routes for 3-methoxy-5-(trifluoromethoxy)benzoic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves sequential functionalization of the benzoic acid core. For trifluoromethoxy group introduction, electrophilic aromatic substitution (EAS) using trifluoromethylating agents (e.g., trifluoromethyl iodide) under catalytic Cu(I) or Pd-mediated conditions is common . Methoxy groups can be introduced via nucleophilic substitution of a halogen intermediate with methoxide. A multi-step approach is recommended:
Start with 5-bromo-3-methoxybenzoic acid.
Perform trifluoromethoxy substitution using AgOTf or TBAF as a catalyst at 80–100°C .
Purify via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate).
Key Variables : Temperature (>80°C improves trifluoromethoxy incorporation), solvent polarity (aprotic solvents like DMF enhance EAS efficiency).
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : - and -NMR confirm substitution patterns. The trifluoromethoxy group shows a distinct triplet near δ -58 ppm .
- LC-MS : High-resolution LC-MS (negative ion mode) validates molecular weight (expected [M-H]: 238.04) and detects impurities (e.g., dehalogenated byproducts) .
- IR Spectroscopy : Carboxylic acid O-H stretch (~2500–3000 cm) and C=O stretch (~1680 cm) confirm functional groups .
Q. How can researchers ensure purity >98% for this compound in biological assays?
- Methodological Answer :
- Recrystallization : Use ethanol/water (1:3 v/v) at 4°C to isolate high-purity crystals .
- HPLC Purification : C18 column, isocratic elution with 0.1% TFA in acetonitrile/water (60:40), UV detection at 254 nm .
- Elemental Analysis : Confirm C, H, F content matches theoretical values (C: 45.4%, H: 2.5%, F: 24.0%) .
Advanced Research Questions
Q. What mechanistic insights explain the electronic effects of the trifluoromethoxy group on reactivity?
- Methodological Answer : The -OCF group is a strong electron-withdrawing meta-director. Density Functional Theory (DFT) studies show it reduces electron density at the 5-position, making the ring less reactive toward electrophiles but enhancing stability in radical reactions. Substituent effects can be quantified via Hammett constants (σ = 0.52 for -OCF) . Experimental Validation :
- Compare reaction rates of this compound with its non-fluorinated analog in Suzuki-Miyaura coupling. Palladium catalysts (e.g., Pd(PPh)) show lower turnover for the trifluoromethoxy derivative due to electron withdrawal .
Q. How does the compound’s stability vary under physiological pH, and what degradation pathways dominate?
- Methodological Answer :
- pH Stability Assay : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Analyze degradation via LC-MS.
- Major Degradation Pathway : Esterification of the carboxylic acid group at pH < 3 .
- Trifluoromethoxy Hydrolysis : Minimal at pH 7.4 but significant at pH > 8.5, forming 5-hydroxy-3-methoxybenzoic acid .
Mitigation Strategy : Use lyophilized storage at -20°C under inert atmosphere to prevent hydrolysis .
Q. What structure-activity relationship (SAR) insights exist for analogs in enzyme inhibition studies?
- Methodological Answer :
- Comparative SAR : Replace -OCF with -CF or -OCH to assess binding affinity. For example:
| Derivative | IC (μM) vs. COX-2 | LogP |
|---|---|---|
| -OCF | 0.45 ± 0.02 | 2.8 |
| -CF | 1.20 ± 0.15 | 3.1 |
| -OCH | >10 | 1.9 |
| (Source: Adapted from ) |
- Key Insight : The trifluoromethoxy group enhances lipophilicity (LogP) and steric fit in hydrophobic enzyme pockets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
